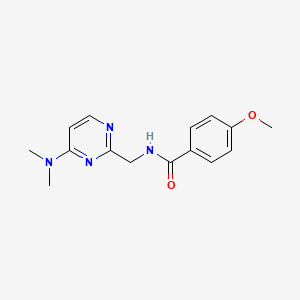
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as Osimertinib or AZD 9291 . It is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) drug developed by AstraZeneca Pharmaceuticals . Its use is indicated for the treatment of metastatic non-small cell lung cancer (NSCLC) in cases where tumor EGFR expression is positive for the T790M mutation .
Synthesis Analysis
While specific synthesis details for this compound were not found, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis
The molecular formula of this compound is C28H33N7O2 . The structure includes a pyrimidine ring attached to a dimethylamino group and a methoxybenzamide group .Physical and Chemical Properties Analysis
The average mass of this compound is 499.607 Da . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A study synthesized a compound by the condensation of 3-methoxybenzoic acid with N 1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine, which showed marked inhibition against the proliferation of human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45, displaying promising anticancer activity. The molecular docking studies revealed that the title compound may exhibit activity inhibiting PDB:3D15 (Huang et al., 2020).
Positron Emission Tomography (PET) Imaging
Research designed novel positron emission tomography ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the rodent brain. These ligands showed high in vitro binding affinity for mGluR1, and PET study with one of the ligands in rats showed high brain uptake and distribution pattern aligned with mGluR1's known distribution, indicating the compound's usefulness for imaging brain mGluR1 (Fujinaga et al., 2012).
Antimicrobial Activity
Pyrimidine derivatives have been evaluated for their antimicrobial activities. One study presented the antibacterial and antifungal activities of new pyrimidine derivatives, showing significant activity against Gram-positive and Gram-negative bacteria, and a pathogenic fungus Aspergillus niger. These compounds have been identified to possess promising activities higher than susceptible ranges (Khan et al., 2015).
Antifungal Properties
Another study synthesized dimethylpyrimidin-derivatives and investigated their biological activity against fungi like Aspergillus terreus and Aspergillus niger. It concluded that these derivatives are biologically active and can be developed into useful antifungal agents (Jafar et al., 2017).
Anti-inflammatory, Analgesic, and Antipyretic Activities
Pyrazolone derivatives attached to a pyrimidine moiety were synthesized and evaluated for their potential anti-inflammatory, analgesic, and antipyretic activities. The study revealed that compounds containing pyrazolone and amino pyrimidine as basic moieties exhibited activities nearly similar to standard drugs, highlighting their therapeutic potential against bacterial and fungal infections (Antre et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)14-8-9-16-13(18-14)10-17-15(20)11-4-6-12(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJUZRKIOUXRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
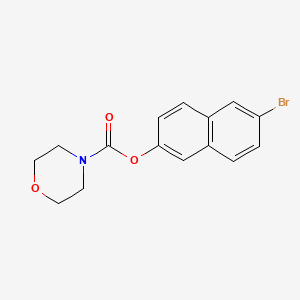
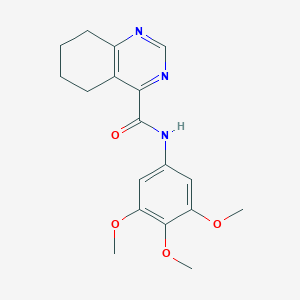
![5-cyclopropyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2745416.png)

![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745418.png)
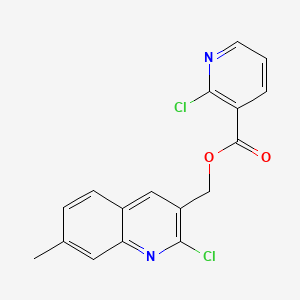
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2745420.png)
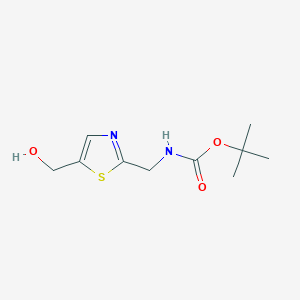
![METHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2745424.png)
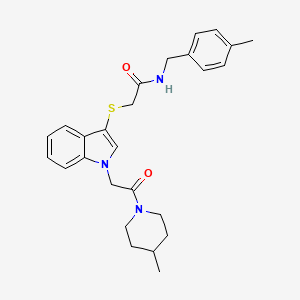
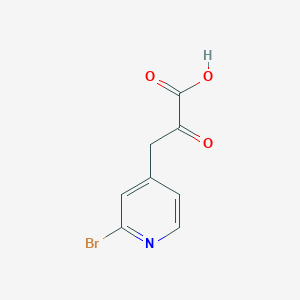
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)
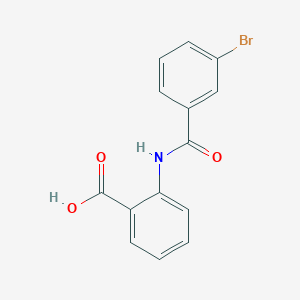
![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)
